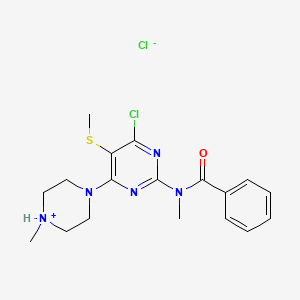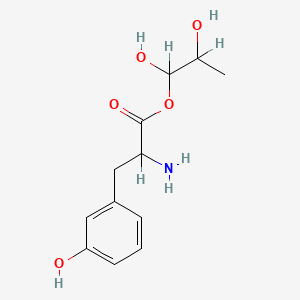
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is a chemical compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features both hydroxyl and ester functional groups.
Preparation Methods
The synthesis of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate typically involves the esterification of 3-hydroxyphenylalanine with 1,2-dihydroxypropane. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis .
Chemical Reactions Analysis
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically results in the formation of ketones or aldehydes, while reduction of the ester group yields the corresponding alcohol .
Scientific Research Applications
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound’s structural similarity to phenylalanine makes it useful in studies of amino acid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Mechanism of Action
The mechanism of action of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate can be compared to other similar compounds, such as:
Phenylalanine: The parent amino acid, which lacks the additional hydroxyl and ester groups.
3-Hydroxyphenylalanine: A hydroxylated derivative of phenylalanine, which lacks the ester group.
1,2-Dihydroxypropane: A simple diol, which lacks the phenylalanine moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
63978-27-8 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1,2-dihydroxypropyl 2-amino-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO5/c1-7(14)11(16)18-12(17)10(13)6-8-3-2-4-9(15)5-8/h2-5,7,10-11,14-16H,6,13H2,1H3 |
InChI Key |
ICXBKMXYDWPSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)OC(=O)C(CC1=CC(=CC=C1)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


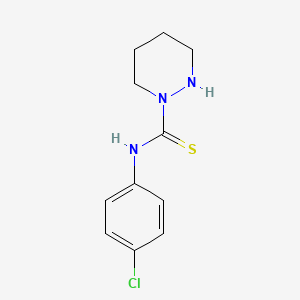
![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
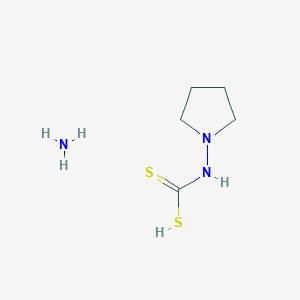
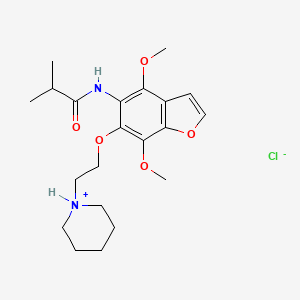
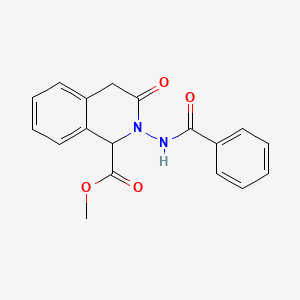
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

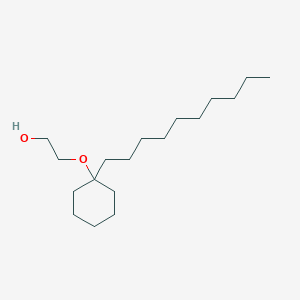

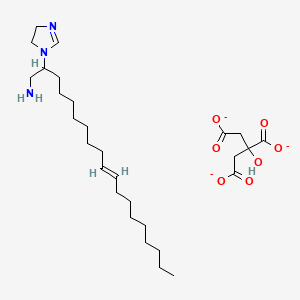
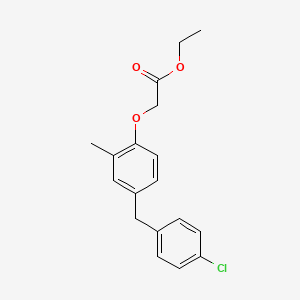
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
